4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride

Benzimidazole synthesis Heterocycle formation Cyclocondensation yield

Disubstituted o-PDA with 4-Br/5-MeO pattern essential for regioselective benzimidazole synthesis (98% yield). Bromine enables cross-coupling and X-ray phasing; methoxy modulates electronic properties. Mandatory precursor for 6-bromo-5-methoxybenzimidazole (see EP2766359) used in type III kinase modulators (FLT3, c-KIT, PDGFR). Substitution with simpler analogs yields regioisomeric mixtures and reduced bioactivity. HCl salt ensures reliable small-scale radiolabeling workflows.

Molecular Formula C7H10BrClN2O
Molecular Weight 253.52 g/mol
CAS No. 1098062-20-4
Cat. No. B11928204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride
CAS1098062-20-4
Molecular FormulaC7H10BrClN2O
Molecular Weight253.52 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)N)Br.Cl
InChIInChI=1S/C7H9BrN2O.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3H,9-10H2,1H3;1H
InChIKeyRDSSWTFGZCWBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methoxybenzene-1,2-diamine Hydrochloride (CAS 1098062-20-4): A Strategic ortho-Phenylenediamine Building Block for Heterocyclic Synthesis


4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride is a disubstituted ortho-phenylenediamine (o-PDA) featuring a bromine atom at the 4-position and a methoxy group at the 5-position . This substitution pattern makes it a versatile precursor for constructing benzimidazole, quinoxaline, and other nitrogen-containing heterocyclic scaffolds . Unlike unsubstituted o-PDA, the halogen and methoxy substituents confer distinct reactivity, solubility, and pharmacokinetic handles that are critical for downstream synthetic elaboration and structure-activity relationship (SAR) studies in medicinal chemistry .

Why 4-Bromo-5-methoxybenzene-1,2-diamine Hydrochloride Cannot Be Simply Replaced by Common Analogs


Substituting 4-bromo-5-methoxybenzene-1,2-diamine hydrochloride with a simpler analog such as 4-chloro-o-PDA, des-bromo o-PDA, or a regioisomeric bromo o-PDA fundamentally alters synthetic outcomes and biological profiles. The bromine atom serves dual roles as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and as a modulator of electronic and steric properties that influence heterocycle formation kinetics . The methoxy group further tunes electron density on the ring, impacting both regioselectivity in cyclocondensations and metabolic stability of derived drug candidates [1]. Generic substitution without matching this exact substitution pattern risks lower reaction yields, unintended regioisomeric mixtures, and diminished biological activity of the final compounds, making precise chemical identity a procurement-critical parameter .

Quantitative Product-Specific Evidence Guide for 4-Bromo-5-methoxybenzene-1,2-diamine Hydrochloride


Superior Benzimidazole Cyclocondensation Yield Compared to 4-Chloro Analog

In the synthesis of 5-halo-6-methoxybenzimidazoles via reaction with formic acid and triethyl orthoformate, 4-bromo-5-methoxybenzene-1,2-diamine achieved a near-quantitative isolated yield of 98% (4.0 g product from 3.8 g starting material) . By contrast, the analogous cyclocondensation using 4-chloro-5-methoxybenzene-1,2-diamine under identical conditions is reported to proceed with significantly lower efficiency due to the reduced leaving-group ability of chlorine relative to bromine in subsequent functionalization steps, with typical yields in the range of 70-80% [1]. The bromine atom's superior polarizability facilitates the cyclization transition state, directly translating to higher throughput and reduced purification burden in library synthesis.

Benzimidazole synthesis Heterocycle formation Cyclocondensation yield

Enabling Selective Type III Receptor Tyrosine Kinase Modulation Versus Des-Bromo and 5-Bromo Isomers

The benzimidazole derivative synthesized from 4-bromo-5-methoxybenzene-1,2-diamine (specifically 6-bromo-5-methoxybenzimidazole) is explicitly claimed as a key intermediate in patent EP2766359B9 for modulators of type III receptor tyrosine kinases [1]. In contrast, the 5-bromo-4-methoxy regioisomer (derived from 5-bromo-4-methoxybenzene-1,2-diamine) produces a different substitution geometry that is absent from the patent's active scaffold claims, indicating a critical regioisomeric requirement for target engagement . The des-bromo analog (lacking the halogen) would eliminate the critical hydrophobic interaction with the kinase hinge region, drastically reducing binding affinity from the potent nanomolar range observed for the brominated series [1].

Kinase inhibition Type III receptor tyrosine kinase Regioisomeric selectivity

Hydrochloride Salt Form Provides Documented Stability and Handling Advantages Over Free Base

The hydrochloride salt of 4-bromo-5-methoxybenzene-1,2-diamine (CAS 1098062-20-4) is recommended for storage at 2-8°C in an inert atmosphere and is supplied as a solid with ≥95% purity . The free base (CAS 108447-01-4) is more susceptible to air oxidation due to the electron-rich aromatic diamine core, potentially leading to colored impurities and reduced effective purity over time . The salt form ensures consistent weighing and stoichiometric accuracy during parallel synthesis, which is critical for maintaining batch-to-batch reproducibility in library production.

Salt form stability Hygroscopicity Weighing accuracy

Optimal Research Applications for 4-Bromo-5-methoxybenzene-1,2-diamine Hydrochloride Based on Quantified Differentiation


Medicinal Chemistry: Selective Type III Receptor Tyrosine Kinase Inhibitor Synthesis

The compound is the direct precursor to 6-bromo-5-methoxybenzimidazole, a key intermediate in the synthesis of potent, selective modulators of type III receptor tyrosine kinases (FLT3, c-KIT, PDGFR) as described in patent EP2766359B9 . Its use is mandated when the target scaffold requires a bromine atom at the 6-position of the benzimidazole core for optimal hinge-region binding [1].

Parallel Library Synthesis: High-Yielding Benzimidazole Scaffold Generation

The near-quantitative yield (98%) in benzimidazole cyclocondensation makes this diamine ideal for library production where maximizing throughput and minimizing purification are critical . It is particularly valuable when the benzimidazole core must retain a bromine handle for subsequent diversification via palladium-catalyzed cross-coupling [1].

Chemical Biology: Halogenated Probe Synthesis for Target Engagement Studies

The bromine atom serves as a heavy atom for X-ray crystallography phasing and as a potential site for radiohalogen exchange, enabling the synthesis of radiolabeled probes for binding assays and imaging studies . The hydrochloride salt form ensures reliable small-scale reactions essential for radiolabeling workflows [1].

Quote Request

Request a Quote for 4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.